
Piclozotan
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von Piclozotan umfasst mehrere Schritte, beginnend mit der Herstellung des 1,4-Benzoxazepin-Kerns. Der synthetische Weg beinhaltet typischerweise die folgenden Schritte:
Bildung des Benzoxazepin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer, um den Benzoxazepin-Ring zu bilden.
Einführung der Pyridinylgruppe: Die Pyridinylgruppe wird durch eine Reihe von Substitutionsreaktionen eingeführt.
Endgültige Montage:
Industrielle Produktionsverfahren für this compound würden wahrscheinlich die Optimierung dieser synthetischen Schritte beinhalten, um eine hohe Ausbeute und Reinheit sowie die Skalierbarkeit für die großtechnische Produktion zu gewährleisten.
Analyse Chemischer Reaktionen
Piclozotan durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen im Molekül zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Chlor- und Pyridinylgruppen.
Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Piclozotan, also known as SUN-N4057, is a selective 5-HT~1A~ receptor partial agonist that has demonstrated neuroprotective effects in animal studies . It has been investigated for the treatment of Parkinson's Disease and has undergone early clinical trials in humans for the treatment of acute stroke, but the results have not yet been announced .
Chemical Properties and Structure
This compound is a small molecule drug with the molecular formula C23H24ClN3O2 and a molecular weight of 409.9 g/mol . It is also known by several synonyms, including this compound [INN] and SUN N4057 .
Structure
This compound's structure includes carboxamide, benzoxazepine, 2-pyridyl, lactam, organochloride, and tetrahydropyridine groups .
Research Applications
This compound has been investigated for its potential therapeutic applications, particularly in neurology.
Parkinson's Disease
This compound has been explored as a treatment for Parkinson's Disease .
Acute Stroke
Early clinical trials have investigated this compound's efficacy in treating acute stroke . However, the results of these trials have not yet been announced .
Neuroprotective Effects
Animal studies suggest that this compound has neuroprotective effects, potentially expanding its applications in other neurological conditions .
Clinical Trials
This compound has reached a maximum clinical trial phase of II across all indications . Clinical study reports provide results known at the time of study completion and analysis .
General Safety
Wirkmechanismus
Piclozotan exerts its effects primarily through its action as a selective serotonin 1A receptor partial agonist. This receptor is involved in various neurological processes, including mood regulation, anxiety, and neuroprotection. By binding to and activating this receptor, this compound can modulate neurotransmitter release and provide neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Piclozotan ist einzigartig in seiner partiellen Agonistenaktivität am Serotonin-1A-Rezeptor. Ähnliche Verbindungen umfassen:
Repinotan: Ein weiterer selektiver Agonist des Serotonin-1A-Rezeptors mit neuroprotektiven Eigenschaften.
Robalzotan: Eine Verbindung mit ähnlicher Rezeptoraktivität, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Die Einzigartigkeit von this compound liegt in seiner spezifischen Rezeptorselektivität und seinen potenziellen therapeutischen Anwendungen bei der Neuroprotektion und der Behandlung neurologischer Erkrankungen.
Biologische Aktivität
Piclozotan, also known as SUN N4057, is a selective partial agonist of the serotonin 5-HT1A receptor. It has garnered attention for its potential therapeutic effects in managing motor complications associated with Parkinson's disease (PD), particularly those induced by levodopa treatment. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
This compound acts primarily as a 5-HT1A receptor agonist , which is implicated in modulating dopaminergic activity in the brain. By activating these receptors, this compound may help alleviate some of the motor symptoms associated with Parkinson's disease, particularly dyskinesia and motor fluctuations that occur as side effects of long-term levodopa therapy.
Efficacy in Animal Models
A pivotal study investigated the effects of this compound on a rat model of advanced Parkinson's disease. In this study, rats were administered levodopa for several weeks and then treated with varying doses of this compound (0.018 and 0.036 mg/kg/h). The results demonstrated:
- Reduction in Forelimb Hyperkinesia : this compound significantly reduced levodopa-induced forelimb hyperkinesia by 55% and 69% for the two doses respectively.
- Increased Duration of Rotational Behavior : The higher dose (0.036 mg/kg/h) increased the duration of rotational behavior by 26% compared to control, indicating improved motor control.
- Dopamine Levels : It attenuated the increase in striatal levodopa-derived extracellular dopamine levels, suggesting a modulating effect on dopaminergic transmission .
Clinical Implications
In clinical settings, this compound has shown promise as an adjunct therapy for patients experiencing levodopa-induced dyskinesia. A pilot study reported positive outcomes in patients with PD who were experiencing motor complications from their primary treatment regimen.
Case Studies
Several case studies have documented the positive effects of this compound on motor function in PD patients:
- Pilot Study on Efficacy and Safety :
- Longitudinal Observational Studies :
Data Summary
The following table summarizes key findings from various studies on this compound:
Eigenschaften
IUPAC Name |
3-chloro-4-[4-(4-pyridin-2-yl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1,4-benzoxazepin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c24-22-17-29-21-9-2-1-7-19(21)23(28)27(22)14-6-5-13-26-15-10-18(11-16-26)20-8-3-4-12-25-20/h1-4,7-10,12,17H,5-6,11,13-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMTUEWUIGOJBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=N2)CCCCN3C(=COC4=CC=CC=C4C3=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870153 | |
Record name | 3-Chloro-4-[4-(3',6'-dihydro[2,4'-bipyridin]-1'(2'H)-yl)butyl]-1,4-benzoxazepin-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182415-09-4 | |
Record name | Piclozotan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182415-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piclozotan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182415094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piclozotan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12361 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-Chloro-4-[4-(3',6'-dihydro[2,4'-bipyridin]-1'(2'H)-yl)butyl]-1,4-benzoxazepin-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PICLOZOTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQE44HS7AH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.